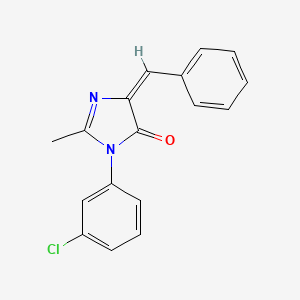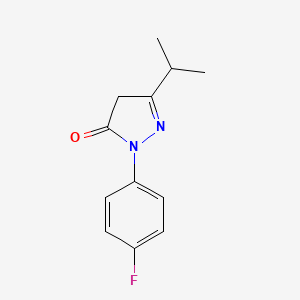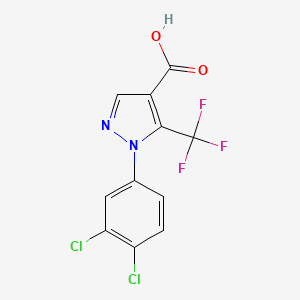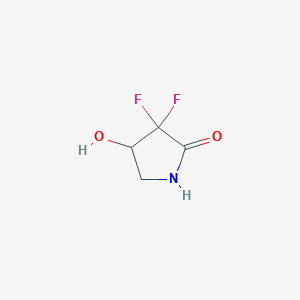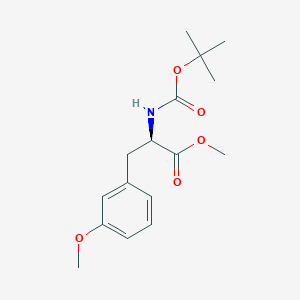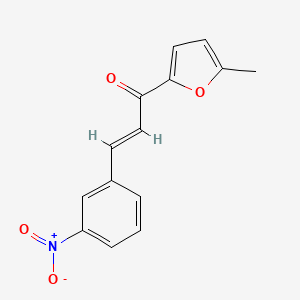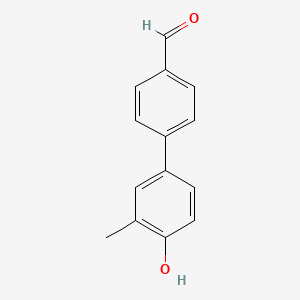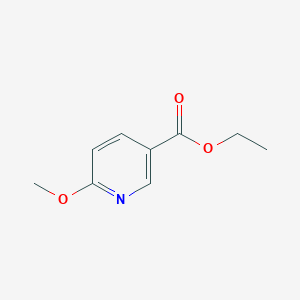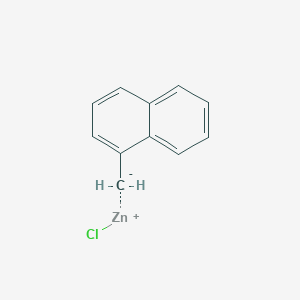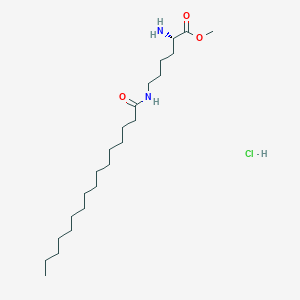
H-L-Lys(Palm)-OMe*HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Lys(Palm)-OMe*HCl typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Palmitoylation: The protected lysine is then reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoylated lysine derivative.
Deprotection: The protecting group is removed to yield N-palmitoyl-L-lysine.
Methylation: The carboxyl group of N-palmitoyl-L-lysine is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
H-L-Lys(Palm)-OMe*HCl can undergo various chemical reactions, including:
Oxidation: The palmitoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Palmitic acid derivatives.
Reduction: Alcohol derivatives of the palmitoyl group.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
科学的研究の応用
H-L-Lys(Palm)-OMe*HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of lipidated peptides and proteins.
Biology: Studied for its role in protein palmitoylation, which affects protein localization, stability, and function.
Medicine: Investigated for its potential in drug delivery systems due to its ability to enhance the bioavailability of therapeutic peptides.
Industry: Utilized in the development of novel biomaterials and surface coatings
作用機序
The mechanism of action of H-L-Lys(Palm)-OMe*HCl involves its incorporation into proteins through palmitoylation. This post-translational modification affects the protein’s interaction with cellular membranes, influencing processes such as signal transduction, protein trafficking, and membrane localization. The palmitoyl group enhances the hydrophobicity of the protein, facilitating its association with lipid bilayers .
類似化合物との比較
Similar Compounds
Fmoc-L-Cys(Palm)-OH: A palmitoylated cysteine derivative used in similar applications.
Fmoc-L-Lys(Palm)-OH: Another palmitoylated lysine derivative with different protecting groups.
Liraglutide: A lipidated peptide used as a therapeutic agent
Uniqueness
H-L-Lys(Palm)-OMe*HCl is unique due to its specific combination of a palmitoyl group and a methyl ester, which provides distinct properties such as enhanced hydrophobicity and stability. This makes it particularly useful in applications requiring prolonged circulation half-life and improved pharmacokinetics .
特性
IUPAC Name |
methyl (2S)-2-amino-6-(hexadecanoylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(26)25-20-17-16-18-21(24)23(27)28-2;/h21H,3-20,24H2,1-2H3,(H,25,26);1H/t21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIHHZCYDFFYHP-BOXHHOBZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
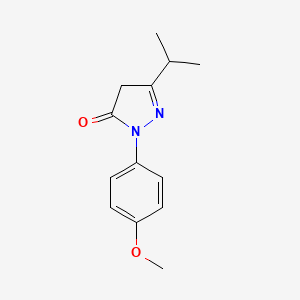
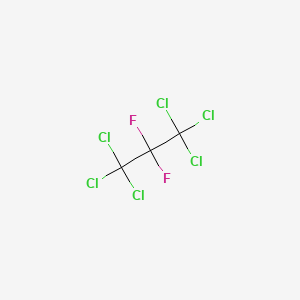
![tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate](/img/structure/B6353536.png)
![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)
